Ethyl 4-hydrazinylbenzoate
CAS No.: 14685-90-6
Cat. No.: VC2423406
Molecular Formula: C9H12N2O2
Molecular Weight: 180.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 14685-90-6 |
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Molecular Formula | C9H12N2O2 |
Molecular Weight | 180.2 g/mol |
IUPAC Name | ethyl 4-hydrazinylbenzoate |
Standard InChI | InChI=1S/C9H12N2O2/c1-2-13-9(12)7-3-5-8(11-10)6-4-7/h3-6,11H,2,10H2,1H3 |
Standard InChI Key | JYYDHGMTXHCSKZ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC=C(C=C1)NN |
Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)NN |
Introduction
Physical and Chemical Properties
Ethyl 4-hydrazinylbenzoate (CAS: 14685-90-6) possesses specific physical and chemical characteristics that make it valuable for various applications. Table 1 presents the comprehensive physical and chemical properties of this compound.
Table 1: Physical and Chemical Properties of Ethyl 4-hydrazinylbenzoate
Property | Value |
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Common Name | Ethyl 4-hydrazinylbenzoate |
CAS Number | 14685-90-6 |
Molecular Formula | C₉H₁₂N₂O₂ |
Molecular Weight | 180.204 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 329.9±25.0 °C at 760 mmHg |
Melting Point | 118 °C |
Flash Point | 153.3±23.2 °C |
pKa | 4.39±0.20 (Predicted) |
Physical Form | Solid |
Color | Dark Red to Very Dark Red |
Solubility | Chloroform (Slightly), Methanol (Slightly) |
Storage Condition | Under inert gas (nitrogen or argon) at 2–8 °C |
Refractive Index | 1.595 |
The molecular structure features a benzoic acid ethyl ester with a hydrazine group at the para position of the benzene ring . This structural arrangement contributes to the compound's reactivity profile, particularly the nucleophilicity of the hydrazine group, which is essential for its role in various synthetic applications.
Synthesis Methods
Several methods have been documented for the synthesis of ethyl 4-hydrazinylbenzoate, with the most common being the reductive diazotization of ethyl 4-aminobenzoate (benzocaine) . This section details the primary synthesis procedures reported in the scientific literature.
Reductive Diazotization Method
This widely employed method involves a two-step process: preparation of a diazonium salt followed by its reduction to form the hydrazine derivative .
Step 1: Preparation of the diazonium salt
The process begins with ethyl 4-aminobenzoate (benzocaine) suspended in distilled water with continuous stirring in an ice-salt bath . Concentrated aqueous hydrochloric acid (37%) is added to the suspension . After cooling the mixture to 0°C, a solution of sodium nitrite in distilled water is added dropwise over 30 minutes, followed by additional stirring for 15 minutes . This results in the formation of a clear orange diazonium salt solution, which is then diluted with distilled water .
Step 2: Reduction of the diazonium salt
Distilled water is saturated with gaseous sulfur dioxide at 0-5°C . The cold diazonium salt solution is added in small aliquots at 15-minute intervals while maintaining the temperature between 5 and 10°C . After the reaction mixture darkens, sulfur dioxide gas is passed through the mixture for an additional 20 minutes without cooling . Concentrated aqueous hydrochloric acid is added, and the mixture is chilled for 12 hours . The product is then collected by filtration and washed with cold concentrated aqueous hydrochloric acid .
This method typically yields ethyl 4-hydrazinylbenzoate hydrochloride with approximately 85% yield .
Alternative Synthesis Method
An alternative approach involves reacting hydrazide with ethyl benzoate, although this method is less commonly reported in the literature . The specific reaction conditions and yields for this alternative method require further investigation.
Spectroscopic Characterization
Spectroscopic techniques provide valuable insights into the molecular structure and properties of ethyl 4-hydrazinylbenzoate. This section presents the spectroscopic data available in the scientific literature.
FT-IR Spectroscopy
The FT-IR spectrum of ethyl 4-hydrazinylbenzoate hydrochloride exhibits characteristic absorption bands that confirm the presence of key functional groups :
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3315.0 cm⁻¹ (N-H stretching)
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1687.6 cm⁻¹ (C=O stretching)
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1600.8 cm⁻¹ (C=C stretching)
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1276.8 cm⁻¹ (C-O-C stretching)
These spectral features provide confirmation of the compound's structural elements, particularly the hydrazine group, carbonyl function, and aromatic ring system .
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of ethyl 4-hydrazinylbenzoate hydrochloride in D₂O at 500 MHz displays the following characteristic signals :
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δ 1.24 (t, 3H, -CH₃): Triplet corresponding to the methyl group of the ethyl ester
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δ 4.24 (q, 2H, -CH₂-): Quartet assigned to the methylene group of the ethyl ester
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δ 6.63 (d, aromatic protons): Signal from the aromatic protons
This spectroscopic data provides crucial information for structure elucidation and confirmation of the compound's identity .
Crystal Structure and Non-Covalent Interactions
X-ray diffraction studies have provided detailed information about the crystal structure of ethyl 4-hydrazinylbenzoate hydrochloride and the non-covalent interactions present in its crystal lattice .
Crystal Structure
Ethyl 4-hydrazinylbenzoate hydrochloride crystallizes as colorless plates in the triclinic space group P-1, with Z' = 2 and the following cell parameters :
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a = 5.9566(4) Å
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b = 7.4498(6) Å
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c = 23.5349(17) Å
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α = 84.323(3)°
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β = 84.521(3)°
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γ = 80.257(3)°
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V = 1020.95(13) ų
The component ions in the crystal structure are linked by two N-H···N hydrogen bonds and eight N-H···Cl hydrogen bonds to form complex sheets . Each chloride ion in these sheets accepts hydrogen bonds from four different cations, creating an intricate three-dimensional network .
Non-Covalent Interactions
Computational studies using Non-Covalent Interactions (NCI) analysis have been performed to examine the intermolecular hydrogen bonds in the crystal structure . These studies have identified:
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Strong hydrogen bonds between N-H···N, located between sign(λ₂)ρ of -0.035 and -0.025 au, representing the strongest interactions in the unit cell
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Secondary amine hydrogen bonds with chloride anions, observed between -0.013 and -0.020 au
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Attractive Coulombic interactions between C=NH-NH₃⁺···Cl⁻ at approximately 0.025 au
Frontier orbital analysis reveals that in ethyl 4-hydrazinylbenzoate hydrochloride, the HOMO electrons are exclusively on the Cl⁻ ion, while the LUMO density extends over the entire structure of the ethyl 4-hydrazinium benzoate cation . This electron distribution suggests potential electron density transfer from the chloride anion to the organic cation .
Applications in Chemical and Pharmaceutical Research
Ethyl 4-hydrazinylbenzoate has demonstrated significant utility in various chemical and pharmaceutical applications, primarily as an intermediate for synthesizing compounds with potential biological activities.
Chemical Applications
The compound serves as a key intermediate in the synthesis of:
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Hydrazone derivatives with various pharmacological properties
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Novel heterocyclic compounds with potential applications in medicinal chemistry
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Compounds with nonlinear optical applications due to their thermal stability, high crystallinity, chemical inertness, and π-conjugation
Pharmaceutical Applications
Derivatives synthesized from ethyl 4-hydrazinylbenzoate have demonstrated a broad spectrum of biological activities, including:
Additionally, there are reports suggesting potential applications in treating Alzheimer's disease, although detailed studies supporting this specific application require further investigation .
Research in Sensor Development
The rich non-covalent interactions arising from the hydrazone unit in derivatives of ethyl 4-hydrazinylbenzoate have led to their proposed use as sensors for various anions, including fluoride and acetate . These sensor applications leverage the compound's unique structural features and intermolecular interaction capabilities.
Derivatives and Their Applications
Numerous derivatives of ethyl 4-hydrazinylbenzoate have been synthesized and studied for their properties and applications. One well-characterized example is (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate (EFHB).
Synthesis of (E)-Ethyl-4-(2-(furan-2-ylmethylene)hydrazinyl)benzoate
The synthesis of this derivative involves the reaction of ethyl 4-hydrazinylbenzoate hydrochloride with furan-2-carbaldehyde . In a typical procedure, ethyl 4-hydrazinylbenzoate hydrochloride is dissolved in distilled water under magnetic stirring, followed by the slow addition of furan-2-carbaldehyde . After stirring for approximately 20 minutes, the product is collected by filtration, washed with dilute HCl and sodium bisulfite solution, and then recrystallized from ethanol .
Interactions with Human Serum Albumin
Research has examined the interactions of furan-2- and thiophen-2-phenylhydrazone derivatives synthesized from ethyl 4-hydrazinylbenzoate with human serum albumin (HSA), a target biomolecule for cancer treatment . These studies have employed both spectroscopic methods and molecular docking techniques to assess binding properties, providing valuable insights for potential pharmaceutical applications .
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